

# Adjusting stoichiometry of Ethacure 300 for desired polymer properties

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## Compound of Interest

Compound Name: Ethacure 300

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## Technical Support Center: Ethacure 300 Stoichiometry Adjustment

This guide provides researchers, scientists, and drug development professionals with detailed information on adjusting the stoichiometry of **Ethacure 300** to achieve desired polymer properties. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

## Frequently Asked Questions (FAQs)

Q1: What is **Ethacure 300** and what is its primary role?

**Ethacure 300** is a liquid aromatic diamine curative, chemically known as dimethylthiotoulenediamine (DMTDA).[1][2] Its primary function is as a chain extender in polyurethane and polyurea elastomer systems.[3] Because it is a liquid at room temperature, it offers convenient handling and processing compared to solid curatives.[4][5] It is used in a variety of applications, including cast elastomers, coatings, and reaction injection molding (RIM).[3][6]

Q2: What is "stoichiometry" in this context and why is it critical?

Stoichiometry refers to the ratio of reactive chemical groups in a formulation. In polyurethane systems, it is the ratio of the amine hydrogen groups (-NH) on the curative (**Ethacure 300**) to

the isocyanate groups (-NCO) on the prepolymer. This ratio is often expressed as "% Theory" or "amine/iso ratio".<sup>[7]</sup>

Adjusting this ratio is a critical tool for formulators because it directly influences the crosslink density and molecular structure of the final polymer.<sup>[8]</sup> Even small variations from the ideal stoichiometry can significantly alter the polymer's mechanical and thermal properties, such as hardness, tensile strength, elongation, and tear resistance.<sup>[4][9]</sup>

Q3: How do I calculate the correct amount of **Ethacure 300** for my prepolymer?

The amount of **Ethacure 300** required is calculated based on the percent isocyanate (%NCO) of the prepolymer and the desired stoichiometry (% Theory). The equivalent weight of **Ethacure 300** with isocyanates is 107 g/eq.<sup>[1][4][10]</sup>

The formula to calculate the parts of **Ethacure 300** per 100 parts of prepolymer (pph) is:

$$\text{pph Ethacure 300} = (\% \text{NCO of prepolymer} \times 2.55 \times \% \text{Theory})^{[4][5]}$$

- %NCO: The weight percentage of isocyanate groups in your prepolymer (from the supplier's technical data sheet).
- 2.55: A calculation constant derived from the equivalent weights of the reactants ( $[107 / (4200/100)]$ ).
- %Theory: The desired stoichiometric ratio, expressed as a decimal (e.g., 95% theory = 0.95).

Example Calculation: For a prepolymer with 4.0% NCO at 95% theory:  $\text{pph Ethacure 300} = (4.0 \times 2.55 \times 0.95) = 9.69 \text{ pph}$

Q4: What are the typical physical properties of **Ethacure 300**?

The key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	Dimethylthiotoulenediamine (DMTDA)	[1][2]
Appearance	Clear to light amber, low viscosity liquid	[4][11]
Equivalent Weight	107 (with isocyanates)	[1][4][11]
Molecular Weight	214.4 g/mol	[1][11]
Specific Gravity @ 20°C	1.208 g/cm <sup>3</sup>	[6][11]
Viscosity @ 25°C	420 cps	[4][11]
Moisture Content	< 0.10%	[4]

Q5: How does adjusting the stoichiometry (% Theory) of **Ethacure 300** affect the final polymer properties?

Varying the stoichiometry is a primary method for tailoring the performance of the cured elastomer. A 95% theory is generally recommended as a starting point.[4][11] The following table summarizes the effects of adjusting the stoichiometry away from this baseline.

% Theory	Expected Change in Polymer Properties	Rationale
85% (Isocyanate Rich)	<ul style="list-style-type: none"><li>Increases 300% Modulus[4][12]</li><li>Improves Compression Set[4][12]</li><li>May increase hardness and brittleness[13]</li></ul>	An excess of isocyanate groups leads to side reactions (e.g., forming allophanate and biuret crosslinks), which increases the crosslink density and stiffness of the polymer network.[8]
95% (Recommended)	<ul style="list-style-type: none"><li>Balanced overall properties</li><li>Good starting point for optimization[4][11]</li></ul>	This ratio provides a well-developed polymer network approaching maximum molecular weight without significant side reactions, leading to good overall performance.[7]
105% (Amine Rich)	<ul style="list-style-type: none"><li>Increases Tear Strength[4][11][12]</li><li>Enhances Elongation[4][11][12]</li><li>May result in a softer, more flexible polymer with lower modulus</li></ul>	An excess of amine groups ensures all isocyanate is consumed, but the unreacted amine-terminated chains can act as plasticizers, leading to a more flexible and tougher material.[14]

## Troubleshooting Guide

Problem: The cured polymer is softer than expected (Low Durometer).

- Possible Cause 1: Off-Ratio Mixture (Amine Rich). An excess of **Ethacure 300** was used. Unreacted amine chain ends can plasticize the polymer, reducing its hardness.
  - Solution: Carefully recalculate and re-weigh the components. Verify the %NCO of the prepolymer, as it can decrease over time with moisture exposure.
- Possible Cause 2: Incomplete Curing. The polymer has not fully crosslinked.

- Solution: Ensure the recommended post-cure time and temperature (e.g., 16 hours at 100°C) have been met.[\[4\]](#) Verify oven temperature accuracy.

Problem: The cured polymer is brittle and cracks easily.

- Possible Cause 1: Off-Ratio Mixture (Isocyanate Rich). An excess of prepolymer was used, leading to a highly crosslinked and brittle network.[\[13\]](#)
  - Solution: Recalculate stoichiometry and re-weigh components. Ensure the %Theory is not set too low (e.g., below 85%) unless this specific property is desired.
- Possible Cause 2: Excessive Exotherm. A large batch size or high processing temperatures can cause the reaction to accelerate, building up internal stress that leads to cracking.
  - Solution: Reduce batch size or lower the initial temperature of the components.

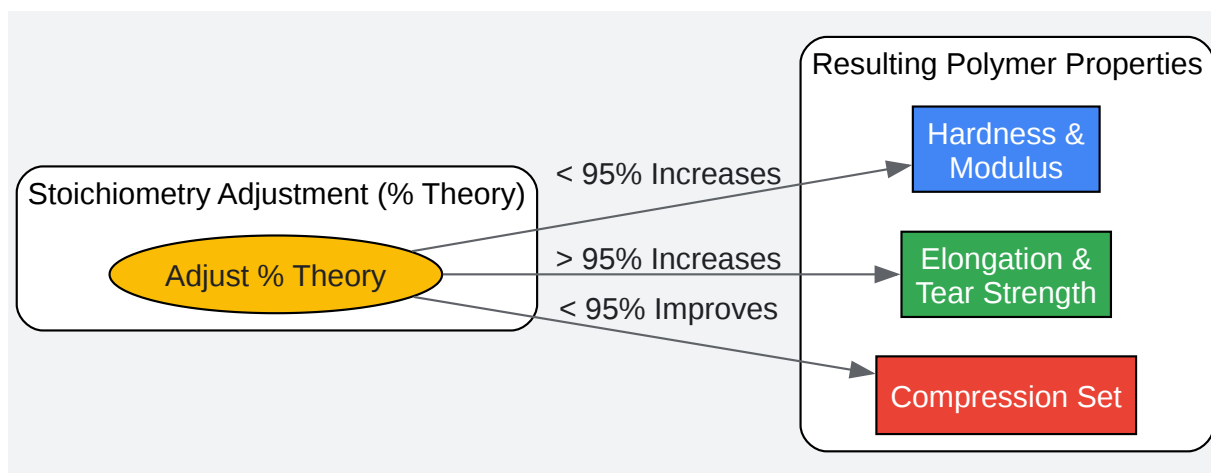
Problem: There are air bubbles in the final part.

- Possible Cause 1: Moisture Contamination. Water reacts with isocyanates to produce carbon dioxide (CO<sub>2</sub>) gas, which creates bubbles or foam.[\[8\]](#) **Ethacure 300** and many prepolymers can absorb atmospheric moisture.
  - Solution: Blanket all components with dry nitrogen and keep containers tightly sealed.[\[4\]](#) [\[11\]](#) Ensure molds are clean and dry before use. Degas the prepolymer and/or mixed material under vacuum before casting.
- Possible Cause 2: Poor Mixing Technique. Aggressive mixing can introduce air into the liquid system.
  - Solution: Mix components smoothly and thoroughly, avoiding vortex formation. A planetary mixer or degassing during mixing can help.

Problem: The pot life is too short.

- Possible Cause 1: High Component Temperatures. The reaction between amines and isocyanates is exothermic and accelerates significantly at higher temperatures.[\[13\]](#)

- Solution: Lower the temperature of the prepolymer and/or **Ethacure 300**. A 15°C drop in prepolymer temperature can nearly double the working time.[7]
- Possible Cause 2: Use of a Catalyst. Tertiary amine catalysts are sometimes used to speed up the reaction but will significantly reduce pot life.[12]
  - Solution: If a catalyst is being used, reduce its concentration or select a less reactive one.



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Caption: Adjusting **Ethacure 300** stoichiometry to control polymer properties.

## Experimental Protocols

### Protocol 1: Preparation of a Cast Polyurethane Elastomer

This protocol describes a standard procedure for preparing a test sample of a polyurethane elastomer using **Ethacure 300**.

#### 1. Materials and Equipment:

- Isocyanate-terminated prepolymer
- **Ethacure 300** curative

- Vacuum oven and a standard laboratory oven
- Hot plate with magnetic stirring
- Disposable mixing containers and stir rods
- Steel or aluminum mold (pre-treated with a mold release agent)
- Analytical balance (accurate to 0.01 g)
- Vacuum chamber and pump

## 2. Pre-Reaction Preparation:

- Calculate the required amounts of prepolymer and **Ethacure 300** for the desired stoichiometry (e.g., 95% theory) using the formula provided in the FAQ.
- Preheat the laboratory oven to the prepolymer's recommended processing temperature (typically 60-80°C).
- Preheat the mold to the recommended temperature (typically 80-100°C).<sup>[4]</sup>
- Place the prepolymer in its container in the oven and allow it to reach the target temperature. If the prepolymer is solid or highly viscous, this step is mandatory.

## 3. Degassing:

- Once at temperature, place the prepolymer container inside the vacuum chamber (which can be inside the oven or on a hot plate) and apply vacuum.
- Hold under vacuum until bubbling subsides completely. This removes dissolved gases and any residual moisture.

## 4. Mixing and Casting:

- Remove the degassed prepolymer from the vacuum oven.
- Weigh the precise calculated amount of **Ethacure 300** into a clean, dry mixing container.

- Weigh the hot, degassed prepolymer into the same container.
- Mix the two components thoroughly but smoothly for 60-90 seconds, scraping the sides and bottom of the container to ensure homogeneity.
- Optional: Place the mixed liquid in a vacuum chamber for a brief period (30-60 seconds) to remove any air introduced during mixing.
- Pour the mixed liquid into the preheated mold in a steady stream to avoid introducing air.

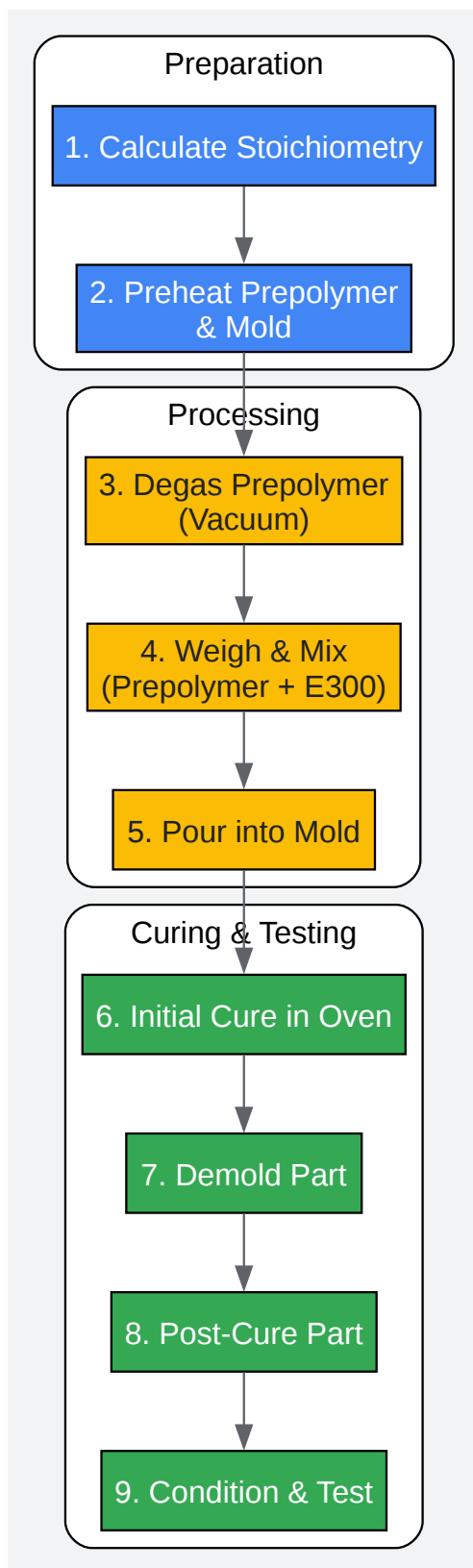
#### 5. Curing:

- Place the filled mold into the curing oven set at the recommended temperature (e.g., 100°C).
- Allow the part to cure for the recommended time to achieve sufficient "green strength" for demolding. This time varies with the part size and prepolymer type.
- Demold the part carefully.
- Perform a post-cure by placing the demolded part back into the oven for the specified duration (e.g., 16 hours at 100°C) to complete the crosslinking reaction and maximize physical properties.<sup>[4]</sup>

#### 6. Cooling and Testing:

- After post-curing, turn off the oven and allow the part to cool slowly to room temperature.
- Allow the sample to condition at standard laboratory conditions (23°C, 50% RH) for at least 24 hours before performing any physical tests.





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Caption: Workflow for casting a polyurethane elastomer with **Ethacure 300**.

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